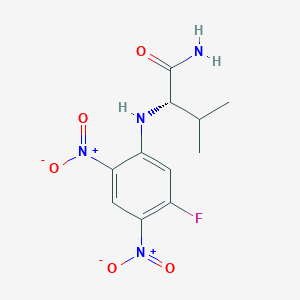

Fdnp-val-nh2

説明

Synthesis Analysis

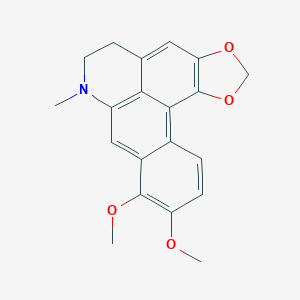

The synthesis of compounds similar to (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide typically involves multi-step reactions starting from basic chemical precursors. For instance, derivatives of this compound, such as atorvastatin intermediates, are synthesized through condensation, chlorination, bromination, and other chemical reactions starting from easily available materials like isobutyric acid and phenylacetic acid, achieving reasonable yields. The structure of the synthesized compounds is confirmed through various spectroscopic methods such as infrared spectrum, mass spectrum, and NMR (Song Hong-rui, 2009), (Zhou Kai, 2010).

Molecular Structure Analysis

The molecular structure of nitrophenyl derivatives, including compounds similar to our target compound, showcases how specific functional groups influence the compound's behavior. For example, the presence of nitrophenyl groups can lead to significant changes in properties like color signaling upon deprotonation in certain conditions (S. Camiolo et al., 2003). Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

The reactivity of (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide is influenced by its functional groups, such as the nitro and amino groups. These functional groups participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. Studies on similar compounds have demonstrated their reactivity towards different reagents, showcasing a range of chemical transformations that can be applied to synthesize related compounds or modify their structure for specific purposes (T. Klapötke et al., 2015).

Physical Properties Analysis

The physical properties of a compound like (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, including melting point, boiling point, solubility, and stability, are essential for determining its suitability for various applications. While specific data on this compound might not be readily available, the synthesis and characterization of similar compounds provide insights into their physical behavior and stability under different conditions, which can be extrapolated to understand the properties of our compound of interest (P. Marfey, 1984).

Chemical Properties Analysis

The chemical properties of (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, such as reactivity with various chemicals, stability under different conditions, and reaction mechanisms, are pivotal for its application in scientific research. Analyzing the chemical reactions it undergoes, such as with amines or under catalytic conditions, helps understand its behavior and potential as a chemical reagent or intermediate in organic synthesis (B. L. Tonge, 1962).

科学的研究の応用

アミノ酸のエナンチオ分離

Fdnp-val-nh2は、アミノ酸のエナンチオ分離のためのキラル誘導体化試薬として使用されてきました . このプロセスは、互いに鏡像である分子であるエナンチオマーの分離を伴います。 This compoundの使用により、これらのエナンチオマーの非直接的キラル分離が可能になります .

2. カルボニル化合物の液体クロマトグラフィーによるエナンチオ分離 this compoundの別の用途は、カルボニル化合物の液体クロマトグラフィーによるエナンチオ分離にあります . このプロセスでは、this compoundは、カルボニル化合物のエナンチオマーを分離するためのキラル誘導体化試薬として使用されます .

ジアステレオマーの合成

this compoundは、ジアステレオマーの合成に使用できます . ジアステレオマーは、互いに鏡像ではない立体異性体です。 This compoundの使用により、これらのユニークな構造を作成することができます .

高速液体クロマトグラフィー(HPLC)

this compoundは、高速液体クロマトグラフィー(HPLC)で使用されます。HPLCは、分析化学における技術であり、混合物中の各成分を分離、識別、および定量化するために使用されます . これは、HPLCでエナンチオマーを分離するために、キラル誘導体化試薬として使用されます

特性

IUPAC Name |

(2S)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFFRKNPAXXEBL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563340 | |

| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132679-61-9 | |

| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nalpha -(2,4-Dinitro-5-fluorophenyl)-L-valinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Why is (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide used in amino acid analysis?

A1: (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide reacts with chiral amino acids to form diastereomeric derivatives. These derivatives possess distinct physicochemical properties, enabling separation and quantification using High-Performance Liquid Chromatography (HPLC) [, ]. This is particularly useful for determining the enantiomeric purity of synthetic amino acids, as the ratio of the diastereomers directly reflects the ratio of the original enantiomers.

Q2: What are the advantages of using (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide compared to other derivatizing agents?

A3: (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide offers several advantages, including high sensitivity due to its strong UV absorbance at 340 nm, allowing for the detection of picomolar quantities of amino acids []. Furthermore, this reagent exhibits good resolution for a wide range of amino acids, including challenging cases like N-methylated derivatives []. This eliminates the need for pre-treatment steps to remove interfering compounds, simplifying the analysis and making it faster compared to other methods.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32663.png)